Structural Determinants of Potency: A Unique Scaffold Within the Mirati Series
KRAS G12D inhibitor 13 is defined by its unique chemical structure, which represents a specific, optimized lead from a large chemical series [1]. As 'Compound 142' in patent WO2021108683A1, its activity was benchmarked against other analogs within the same series, indicating its selection as a representative potent inhibitor [1]. While specific IC50 values are not publicly disclosed, its inclusion in the patent as a key example implies it possesses potent biochemical activity against KRAS G12D, differentiating it from earlier, less optimized analogs (e.g., compounds with lower numbers) within the same patent [1].
| Evidence Dimension | Chemical Scaffold and Patent Positioning |
|---|---|
| Target Compound Data | Compound 142 (KRAS G12D inhibitor 13) from Mirati patent WO2021108683A1 [1] |
| Comparator Or Baseline | Other analogs within the same patent (e.g., Compound 52, Compound 114) which have been commercialized as separate inhibitor tools (e.g., KRAS G12D inhibitor 7, 11) |
| Quantified Difference | N/A (Quantitative potency data not publicly available for these specific compounds) |
| Conditions | Medicinal chemistry lead optimization and patent exemplification [1] |
Why This Matters
This matters for scientific selection because it defines the compound as a distinct chemical entity within a known SAR series, ensuring that experimental results are attributable to a specific molecular structure rather than a generic or undefined inhibitor, which is critical for reproducibility and follow-up studies.
- [1] Mirati Therapeutics, Inc. (2021). WO2021108683A1 - COVALENT RAS INHIBITORS AND USES THEREOF. World Intellectual Property Organization. View Source
